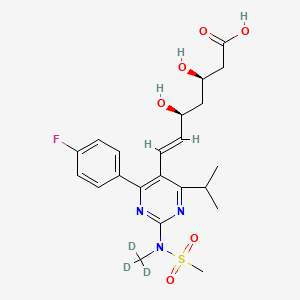

Rosuvastatin D3

Description

Significance of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a powerful technique that has become fundamental in pharmaceutical sciences. It involves the incorporation of stable, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule of interest. acanthusresearch.comsymeres.com This process creates a version of the compound that is chemically almost identical to its unlabeled counterpart but has a higher mass. acanthusresearch.com This mass difference is the key to its utility in a variety of research applications, from studying metabolic pathways to serving as an ideal internal standard in analytical chemistry. acanthusresearch.commusechem.com

Deuterium labeling specifically involves the replacement of one or more hydrogen atoms in a molecule with deuterium atoms. musechem.com While this substitution has a minimal impact on the compound's fundamental chemical properties, it introduces a discernible mass difference. chem-station.com This principle is leveraged to create highly effective tracers and internal standards for use in various analytical techniques. chem-station.comresearchgate.net

When used as a tracer, a deuterium-labeled compound allows researchers to follow the metabolic fate of a drug within a biological system. symeres.com Because the labeled and unlabeled compounds behave almost identically, the body processes them in the same way. By tracking the labeled version, scientists can gain insights into absorption, distribution, metabolism, and excretion (ADME) pathways. acs.org

As an internal standard, a deuterium-labeled compound is added in a known quantity to a sample (e.g., plasma or urine) before analysis. musechem.com Its primary function is to correct for any variability that may occur during sample preparation and analysis, such as extraction losses or fluctuations in instrument response. scispace.com

The use of stable isotope-labeled compounds, particularly in conjunction with liquid chromatography-mass spectrometry (LC-MS), offers significant advantages for quantitative analysis. nih.govcrimsonpublishers.com

Improved Accuracy and Precision : Stable isotope-labeled internal standards co-elute with the analyte (the substance being measured) during chromatography and exhibit similar ionization behavior in the mass spectrometer. acanthusresearch.com This close similarity allows for highly accurate and precise quantification because the internal standard effectively normalizes for variations that can affect the analyte's signal. scispace.comcrimsonpublishers.com Studies have shown that using a stable isotope-labeled internal standard can significantly improve the precision of an assay compared to using a structurally analogous but unlabeled compound. scispace.com

Correction for Matrix Effects : Biological samples are complex matrices that can interfere with the ionization of an analyte in the mass spectrometer, a phenomenon known as the matrix effect. crimsonpublishers.com This can lead to either suppression or enhancement of the signal, resulting in inaccurate measurements. Because a stable isotope-labeled internal standard is affected by the matrix in the same way as the analyte, it provides a reliable way to correct for these effects. crimsonpublishers.comfoodriskmanagement.com

Enhanced Reliability : The nearly identical chemical and physical properties of the labeled internal standard and the unlabeled analyte ensure that they behave similarly during every step of the analytical process, from extraction to detection. acanthusresearch.comnih.gov This consistency leads to more robust and reliable analytical methods.

Overview of Rosuvastatin (B1679574) and its Research Context

Rosuvastatin is a synthetic lipid-lowering agent belonging to the statin class of drugs. drugbank.comijpsjournal.com It functions by inhibiting HMG-CoA reductase, a key enzyme in the liver responsible for cholesterol production. nih.govnih.gov This inhibition leads to a decrease in low-density lipoprotein (LDL) cholesterol levels. drugbank.commdpi.com

In the context of biomedical research, Rosuvastatin is extensively studied to understand its pharmacokinetic and pharmacodynamic properties. nih.govcrestor.com Research often involves measuring its concentration in biological fluids like plasma to assess its absorption, metabolism, and excretion. nih.govnih.gov Numerous analytical methods, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to quantify Rosuvastatin in these matrices. nih.govnih.govunesp.br These studies are crucial for understanding how the drug behaves in the body and for investigating potential drug-drug interactions. nih.govnih.gov

Role of Rosuvastatin D3 as a Deuterium-Labeled Analog in Research

This compound is the deuterium-labeled analog of Rosuvastatin, specifically designed for use as an internal standard in quantitative bioanalysis. researchgate.net By incorporating three deuterium atoms, this compound has a slightly higher molecular weight than the parent drug, allowing it to be distinguished by a mass spectrometer.

In a typical research application, such as a pharmacokinetic study, a known amount of this compound is added to patient plasma samples. nih.gov These samples are then processed and analyzed using LC-MS/MS. The mass spectrometer is set to monitor the specific mass-to-charge ratios (m/z) for both Rosuvastatin and this compound. nih.govnih.gov By comparing the peak area of Rosuvastatin to that of the known concentration of this compound, researchers can accurately determine the concentration of Rosuvastatin in the original sample. nih.gov This approach is critical for generating reliable data in studies investigating the drug's behavior in the body. researchgate.netresearchgate.net

Interactive Data Table: Properties of Rosuvastatin and its Deuterated Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Research |

| Rosuvastatin | C₂₂H₂₈FN₃O₆S | 481.5 | Analyte |

| This compound | C₂₂H₂₅D₃FN₃O₆S | 484.5 | Internal Standard |

Interactive Data Table: Analytical Methods for Rosuvastatin Quantification

| Analytical Technique | Internal Standard Used | Matrix | Key Findings |

| LC-MS/MS | Cilostazol | Human Plasma | LLOQ of 0.2 ng/mL; Linear range of 0.2-50.0 ng/mL. nih.gov |

| LC-MS/MS | Atorvastatin (B1662188) | Human Plasma | LLOQ of 0.2 ng/mL for Rosuvastatin; Linear range of 0.2-20 ng/mL. researchgate.net |

| HPLC-UV | Fluvastatin | Methanol (B129727)/Tablets | Retention times of 3.98 min for Rosuvastatin and 7.78 min for Fluvastatin. nih.gov |

| LC-MS/MS | Rosuvastatin-d3 | Human Plasma | Monitored ion transitions of m/z 483.3 → 258.2 for Rosuvastatin and m/z 485.3 → 261.2 for Rosuvastatin-d3. nih.gov |

LLOQ: Lower Limit of Quantification

Structure

3D Structure

Properties

Molecular Formula |

C22H28FN3O6S |

|---|---|

Molecular Weight |

484.6 g/mol |

IUPAC Name |

(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methylsulfonyl(trideuteriomethyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid |

InChI |

InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m1/s1/i3D3 |

InChI Key |

BPRHUIZQVSMCRT-UJWYGDJLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(C1=NC(=C(C(=N1)C(C)C)/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)S(=O)(=O)C |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for Rosuvastatin D3

Strategies for Deuterium (B1214612) Labeling of Rosuvastatin (B1679574) Precursors

The introduction of deuterium atoms into the Rosuvastatin molecule requires careful planning and execution, targeting specific positions that are metabolically stable. The strategies for deuterium labeling of Rosuvastatin precursors can be broadly categorized into two main approaches: labeling of the pyrimidine (B1678525) core and labeling of the heptenoate side chain.

For the pyrimidine core, a common strategy involves the use of deuterated starting materials in the multi-step synthesis of the heterocyclic core. For instance, in the synthesis of [2H4] Rosuvastatin calcium, deuterated reagents can be introduced at an early stage to build the pyrimidine ring with the desired isotopic labels. This ensures that the deuterium atoms are incorporated into the stable aromatic framework of the molecule.

Labeling of the heptenoate side chain often focuses on positions that are not susceptible to exchange under physiological conditions. One approach involves the stereoselective synthesis of the chiral side chain using deuterated building blocks. For example, deuterated versions of key intermediates, such as derivatives of (3R,5S)-dihydroxyhept-6-enoic acid, can be prepared and subsequently coupled with the pyrimidine core. This allows for precise control over the location and number of deuterium atoms in the side chain.

Chemical Synthesis Approaches for Rosuvastatin Intermediates with Isotopic Tags

The chemical synthesis of isotopically tagged Rosuvastatin intermediates is a cornerstone of producing high-purity Rosuvastatin D3. A pivotal reaction in many synthetic routes to Rosuvastatin and its analogs is the Wittig reaction or its variations, such as the Horner-Wadsworth-Emmons olefination. This reaction is instrumental in coupling the pyrimidine-containing phosphonium salt or phosphonate ester with the chiral side-chain aldehyde, thereby forming the crucial carbon-carbon double bond in the final molecule. researchgate.netresearchgate.netscirp.org

To introduce isotopic tags, deuterated versions of either the pyrimidine phosphonium salt or the side-chain aldehyde can be synthesized. For example, the synthesis of a deuterated pyrimidine aldehyde can be achieved through a multi-step sequence starting from simpler deuterated precursors. This labeled aldehyde is then reacted with a non-labeled phosphonium ylide derived from the side chain to yield the deuterated Rosuvastatin precursor.

Enzymatic and Biocatalytic Routes for Enantiopure this compound Precursors

The stereochemistry of the two hydroxyl groups on the heptenoate side chain is crucial for the pharmacological activity of Rosuvastatin. Achieving the desired (3R, 5S) configuration with high enantiopurity is a significant challenge in the chemical synthesis. Enzymatic and biocatalytic methods offer elegant solutions to this challenge by leveraging the high stereoselectivity of enzymes.

One prominent biocatalytic approach involves the use of ketoreductases (KREDs) for the asymmetric reduction of a prochiral diketone precursor to the desired chiral diol. These enzymes, often derived from microorganisms, can exhibit high enantioselectivity, yielding the (3R, 5S)-diol with excellent purity. By employing a deuterated diketone substrate, this enzymatic reduction can directly produce the deuterated chiral side chain precursor for this compound. The use of whole-cell biocatalysts or isolated enzymes in these reductions provides an environmentally friendly and efficient alternative to traditional chemical reductants.

Another powerful enzymatic strategy utilizes aldolases, such as 2-deoxyribose-5-phosphate aldolase (DERA), to construct the chiral side chain. DERA can catalyze the sequential aldol addition of two acetaldehyde molecules to a starting aldehyde, creating the two stereocenters of the statin side chain in a single step. By using deuterated acetaldehyde, this biocatalytic cascade can be adapted to produce the deuterated side chain precursor with high stereocontrol. google.com

| Enzyme Class | Precursor Type | Key Transformation | Advantage |

| Ketoreductases (KREDs) | Prochiral β,δ-diketoesters | Asymmetric reduction | High enantioselectivity for (3R, 5S)-diol |

| Aldolases (e.g., DERA) | Aldehydes | Sequential aldol additions | Direct formation of the carbon backbone with two stereocenters |

Isotopic Enrichment and Purity Assessment in Research Synthesis

The final step in the synthesis of this compound is the rigorous assessment of its isotopic enrichment and chemical purity. A combination of analytical techniques is typically employed to ensure the quality of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable technique for characterizing isotopically labeled compounds. Proton NMR (¹H NMR) can confirm the absence of protons at the labeled positions, while Deuterium NMR (²H NMR) can directly observe the deuterium signals, confirming their location and providing information about the isotopic purity at specific sites. rssl.com Quantitative NMR (qNMR) can be used to accurately determine the purity of the compound against a certified reference standard. nih.govresearchgate.nettubitak.gov.tr

High-Performance Liquid Chromatography (HPLC) is routinely used to assess the chemical purity of the synthesized this compound. By comparing the retention time and peak area of the synthesized compound to a reference standard, the presence of any chemical impurities can be detected and quantified. nih.govmdpi.com Validated HPLC methods are crucial for ensuring that the final product meets the required quality standards for its intended use in research. ijpsjournal.comsaudijournals.comhumanjournals.com

| Analytical Technique | Parameter Assessed | Key Information Provided |

| Mass Spectrometry (MS) | Isotopic Enrichment | Distribution and abundance of different isotopologues (M, M+1, M+2, M+3) |

| Nuclear Magnetic Resonance (NMR) | Isotopic Purity & Structure | Confirmation of deuterium incorporation at specific sites and overall chemical structure |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | Detection and quantification of any non-isotopically labeled impurities |

Advanced Analytical Techniques Utilizing Rosuvastatin D3 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Rosuvastatin (B1679574) and Metabolite Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the sensitive and selective quantification of Rosuvastatin and its metabolites, such as N-desmethyl Rosuvastatin. researchgate.net The use of a stable isotope-labeled internal standard like Rosuvastatin D3 or D6 is integral to these methods to ensure high accuracy. nih.govnih.govresearchgate.net These methods are essential for pharmacokinetic and bioequivalence studies, where precise measurement of drug concentration in plasma is required. researchgate.netnih.govnih.govresearchgate.net The internal standard co-elutes with the analyte and experiences similar ionization effects, which allows for accurate correction of any analyte loss during sample processing or fluctuations in the MS signal. nih.gov

Effective extraction from complex biological matrices like human plasma is crucial for accurate quantification. Several robust procedures have been developed, with Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) being the most common.

Solid Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration before LC-MS/MS analysis. researchgate.netscielo.br Automated SPE methods have been developed to enhance throughput and reproducibility for quantifying Rosuvastatin in human plasma. researchgate.net The process involves passing the plasma sample through a solid sorbent cartridge which retains the analyte and internal standard, while interferences are washed away. waters.com The retained compounds are then eluted with a small volume of organic solvent. waters.com This technique provides clean extracts and is suitable for high-throughput analysis. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is another prevalent method for isolating Rosuvastatin and its internal standard from plasma. nih.govnih.govnih.govaurorabiomed.com This technique involves the partitioning of the analyte and IS between the aqueous plasma sample and an immiscible organic solvent. aurorabiomed.com Common solvents used for the extraction of Rosuvastatin include ether, ethyl acetate, and methyl-tert butyl ether. nih.govresearchgate.netresearchgate.net While being cost-effective, manual LLE can be challenging for large batches; however, automated LLE systems have been developed to improve efficiency. nih.gov

Supported Liquid Extraction (SLE): SLE presents a faster alternative to traditional LLE. nih.gov In this method, the aqueous plasma sample is absorbed onto an inert solid support. waters.com An immiscible organic solvent is then passed through the support to extract the analytes. nih.govwaters.com A validated SLE method for Rosuvastatin using Rosuvastatin-D6 as an internal standard demonstrated superior extraction recovery (96.3%) compared to LLE (60%). nih.gov

Table 1: Comparison of Extraction Procedures for Rosuvastatin Analysis

| Extraction Technique | Principle | Advantages | Disadvantages | Recovery Example (Rosuvastatin) |

|---|---|---|---|---|

| Solid Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid mobile phase. waters.com | High recovery, clean extracts, amenable to automation. researchgate.net | Can be more time-consuming and expensive than LLE. researchgate.net | >95% researchgate.net |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. aurorabiomed.com | Low cost, clean extracts. nih.gov | Can be labor-intensive, potential for emulsion formation. nih.govaurorabiomed.com | ~60% nih.gov |

| Supported Liquid Extraction (SLE) | LLE where the aqueous sample is immobilized on a solid support. waters.com | High throughput, reduced solvent use, high recovery. nih.gov | Higher initial cost for materials. nih.gov | 96.3% nih.gov |

Achieving efficient chromatographic separation of Rosuvastatin from its metabolites and endogenous matrix components is vital for accurate quantification. This is accomplished by optimizing several key parameters, including the analytical column, mobile phase composition, and flow rate.

Analytical Column: Reversed-phase C18 columns are most frequently used for the separation of Rosuvastatin. researchgate.netnih.govresearchgate.netnih.govscielo.brnih.gov Column dimensions and particle sizes vary, with typical examples being Atlantis C18 (2.1 mm x 150 mm, 5.0 µm) and HiChrom® C18 (150 × 3.0 mm, 3 µm). researchgate.netnih.gov The choice of column chemistry and dimensions directly impacts resolution and analysis time.

Mobile Phase: The mobile phase typically consists of an aqueous component and an organic solvent, run under isocratic or gradient conditions. nih.govscielo.br Acetonitrile and methanol (B129727) are the most common organic modifiers. researchgate.netrjpbcs.com The aqueous phase is often acidified with formic acid (e.g., 0.1% or 0.2%) to improve peak shape and ionization efficiency. researchgate.netnih.govscielo.br Mobile phase compositions are carefully adjusted to achieve optimal separation; for instance, a mixture of 0.2% formic acid and methanol (30:70, v/v) has been successfully used. nih.gov

Flow Rate and Run Time: Flow rates are optimized to balance analysis speed and separation efficiency, typically ranging from 0.20 mL/min to 1.0 mL/min. nih.govscielo.brrjpbcs.com The optimization of these parameters allows for short chromatographic run times, often as low as 3.0 to 6.0 minutes, which is crucial for high-throughput bioanalysis. nih.govscielo.br

Table 2: Examples of Optimized Chromatographic Conditions

| Parameter | Study 1 | Study 2 | Study 3 |

|---|---|---|---|

| Column | Atlantis C18, 2.1 x 150 mm, 5.0 µm nih.gov | YMC J' Sphere ODS H-80, 150 x 4.6 mm, 4.0 µm scielo.br | ACE 3 C18, 30 × 3.0 mm, 3 µm nih.gov |

| Mobile Phase | 0.2% Formic Acid / Methanol (30:70, v/v) nih.gov | 0.2% Formic Acid / Acetonitrile (40:60, v/v) scielo.br | A: Water/Methanol with 2 mM Ammonium Acetate; B: Acetonitrile (Gradient) nih.gov |

| Flow Rate | 0.20 mL/min nih.gov | 1.0 mL/min scielo.br | Not Specified |

| Run Time | Not Specified | 6.0 min scielo.br | Not Specified |

Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for bioanalysis. Detection is typically performed using an electrospray ionization (ESI) source in the positive ion mode. nih.govresearchgate.net

The most common detection mode is Multiple Reaction Monitoring (MRM), which enhances specificity by monitoring a particular precursor ion to product ion transition for both the analyte and the internal standard. nih.govnih.govscielo.br For Rosuvastatin, the commonly monitored transition is the precursor ion at a mass-to-charge ratio (m/z) of 482.1, 482.3, or 483.3, which fragments to a product ion at m/z 258.1 or 258.2. nih.govnih.govresearchgate.netnih.gov For the internal standard this compound, the transition is m/z 485.3 → 261.2, reflecting the mass difference from the deuterium (B1214612) labels. nih.gov For Rosuvastatin D6, a precursor ion of m/z 488.4 is monitored. thermofisher.com This specific monitoring ensures that only the compounds of interest are quantified, minimizing interference from other substances in the matrix. nih.gov

Table 3: Monitored MRM Transitions for Rosuvastatin and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

|---|---|---|---|

| Rosuvastatin | 482.1 / 482.3 / 483.3 | 258.1 / 258.2 | nih.govnih.govresearchgate.netnih.gov |

| This compound | 485.3 | 261.2 | nih.gov |

| Rosuvastatin D6 | 488.4 | 258.3 | thermofisher.com |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS^E) Applications

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. semanticscholar.orgmdpi.com When coupled with Quadrupole Time-of-Flight (QTOF) mass spectrometry, it becomes a powerful tool for both quantification and structural elucidation. nih.gov

UPLC-QTOF-MS methods have been applied to identify degradation products of Rosuvastatin. nih.gov In such studies, the high mass accuracy of the TOF analyzer allows for the determination of elemental compositions of unknown compounds, while MS^E (a data-independent acquisition mode) simultaneously collects data on precursor and fragment ions, aiding in structural confirmation. nih.gov While a specific study on this compound in a UPLC-QTOF-MS^E application was not detailed in the provided context, the principles of using a stable isotope-labeled internal standard for quantification remain the same and would be critical for accurate measurement in such advanced applications. Furthermore, UPLC systems with 2D-LC technology can eliminate sample evaporation and reconstitution steps, streamlining the workflow and improving reproducibility. waters.comwaters.com

Bioanalytical Method Validation Parameters

For a bioanalytical method to be used in regulated studies, it must undergo rigorous validation according to guidelines from bodies like the FDA. nih.govresearchgate.net This process ensures the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and stability. nih.govresearchgate.net The use of this compound as an internal standard is fundamental to meeting the stringent requirements for these parameters.

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a specific range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the analyte concentration. rjpbcs.comjapsonline.com

Methods for Rosuvastatin quantification using this compound or similar internal standards consistently show excellent linearity, with correlation coefficients (r or r²) greater than 0.99. researchgate.netnih.govresearchgate.netnih.gov The calibration range is established to cover the expected concentrations in study samples. For Rosuvastatin in human plasma, validated linear ranges vary widely depending on the specific application, from as low as 0.1 ng/mL to as high as 25,000 pg/mL (25 ng/mL). nih.govnih.govnih.govnih.gov For instance, one validated UPLC-MS/MS assay demonstrated a linear range of 20 to 25,000 pg/mL, while another LC-MS/MS method showed linearity from 0.2 to 50.0 ng/mL. nih.govnih.gov

Table 4: Examples of Validated Linearity and Calibration Ranges for Rosuvastatin

| Analytical Method | Matrix | Linear Range | Correlation Coefficient (r or r²) | Reference(s) |

|---|---|---|---|---|

| LC-MS/MS | Human Plasma | 0.2 - 50.0 ng/mL | r ≥ 0.9991 | nih.gov |

| UPLC-MS/MS | Human Plasma | 20 - 25,000 pg/mL | Not Specified | nih.gov |

| LC-MS/MS | Human Plasma | 50 - 25,000 pg/mL | r ≥ 0.9976 | nih.gov |

| LC-MS/MS | Human Plasma | 0.1 - 60 ng/mL | r² > 0.99 | researchgate.net |

| LC-MS/MS | Blood (VAMS) | 1 - 100 ng/mL | Not Specified | nih.gov |

| LC-MS/MS | Human Plasma | 0.1 - 30 ng/mL | Not Specified | researchgate.net |

| LC-MS/MS | Human Plasma | 1.00 - 50.00 ng/mL | r > 0.99 | scielo.br |

Accuracy and Precision Determinations

The validation of a bioanalytical method hinges on demonstrating its accuracy and precision. Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, often expressed as percent bias or relative error (%RE). Precision measures the degree of scatter or agreement between a series of measurements, expressed as the relative standard deviation (%RSD) or coefficient of variation (CV). These parameters are typically evaluated at multiple concentration levels, including low, medium, and high-quality control (QC) samples.

Validation is assessed through both intra-day (repeatability) and inter-day (intermediate precision) analyses. nih.gov Intra-day precision is determined by analyzing replicate samples on the same day, while inter-day precision is assessed by analyzing samples on different days. nih.gov For bioanalytical methods, regulatory guidelines generally require the accuracy to be within ±15% of the nominal value (±20% at the lower limit of quantification), and the precision (%RSD) not to exceed 15% (20% at the LLOQ). jocpr.com

Interactive Table: Accuracy and Precision of Rosuvastatin Analysis Using a Deuterated Internal Standard

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Intra-Day Accuracy (% of Nominal) | Inter-Day Accuracy (% of Nominal) | Reference |

| Low | 3 | 5.78 | 15.48 | 113.90 | 108.17 | scielo.br |

| Medium | 30 | 2.85 | 8.92 | 96.23 | 96.08 | scielo.br |

| High | 45 | 4.65 | 10.95 | 101.45 | 100.22 | scielo.br |

| Low | 0.5 | 15.94 | 15.27 | 102.0 | 103.7 | jocpr.com |

| High | 46 | 7.97 | 3.19 | 98.0 | 99.3 | jocpr.com |

Sensitivity (Limit of Detection and Quantification)

Sensitivity in a bioanalytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined by a signal-to-noise (S/N) ratio of 3:1. rjpbcs.comsemanticscholar.org However, for quantitative analysis, the LOQ is the more critical parameter. The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision, commonly with an S/N ratio of 10:1. semanticscholar.orgmdpi.com

The high sensitivity of LC-MS/MS methods allows for the quantification of rosuvastatin at very low concentrations, which is essential for pharmacokinetic studies. The use of this compound contributes to achieving a low LOQ by ensuring a stable and reproducible signal. Validation results from various studies confirm the high sensitivity of these methods. An LC-MS/MS method for rosuvastatin in human plasma established an LOQ of 0.1 ng/mL. jocpr.comjocpr.comhw.ac.uk Other methods have reported similarly low LOQs, such as 0.5 µg/mL for HPLC-PDA analysis and as low as 50 pg/µL for MS detection. rsc.orgnih.gov

Interactive Table: Sensitivity of Various Analytical Methods for Rosuvastatin

| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| LC-MS/MS | - | 0.1 ng/mL | jocpr.comhw.ac.uk |

| LC-UV-ESI-MS | 15 pg/µL (MS), 1 ng/µL (UV) | 50 pg/µL (MS), 2.5 ng/µL (UV) | rsc.org |

| RP-HPLC | 0.1 µg/mL | 0.5 µg/mL | nih.gov |

| RP-HPLC | 0.12 µg/mL | 0.39 µg/mL | nih.gov |

| HPLC | 0.78 µg/mL | 1.56 µg/mL | who.int |

Selectivity and Specificity Considerations

Selectivity and specificity are crucial for ensuring that the analytical method measures only the intended analyte without interference from other components in the sample. Specificity is the ability to unequivocally assess the analyte in the presence of endogenous matrix components (e.g., lipids, proteins), metabolites, or other co-administered drugs. jocpr.comscielo.br Selectivity refers to the ability to distinguish the analyte from substances with similar properties.

In methods utilizing this compound, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection.

Chromatographic Separation: Techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) separate rosuvastatin from many potential interferences based on their physicochemical interactions with the column's stationary phase. rsc.orgnih.gov For example, a method can successfully separate rosuvastatin from its degradation products formed under stress conditions like acid hydrolysis or oxidation. rsc.orgnih.gov

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides an exceptionally high degree of specificity. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion of the analyte is selected and fragmented, and only a specific product ion is monitored. For rosuvastatin, a common transition is m/z 482.1 → 258.1. thermofisher.com The use of this compound as an internal standard further enhances specificity. It co-elutes with rosuvastatin but is detected via a different mass transition. This ensures that any peak detected at the retention time of rosuvastatin is indeed the analyte and not an interfering substance, as it is highly improbable that an interference would have the same retention time and the exact mass transitions as both the analyte and its stable isotope-labeled internal standard. To validate specificity, blank plasma samples from multiple individuals are analyzed to confirm no significant interfering peaks are present at the retention times of rosuvastatin and this compound. scielo.brnih.gov

Recovery and Matrix Effects

When analyzing samples from complex biological matrices like plasma, two factors can significantly impact quantification: extraction recovery and matrix effects.

Extraction Recovery: This parameter measures the efficiency of the analyte extraction process from the biological matrix. scielo.br It is determined by comparing the analytical response of an analyte from a sample spiked before extraction to the response of a sample spiked after extraction. thermofisher.com Studies show that the recovery of rosuvastatin can vary depending on the extraction method, with values reported from around 50% to over 96%. scielo.brresearchgate.net

Matrix Effects: This phenomenon refers to the alteration (suppression or enhancement) of the analyte's ionization efficiency caused by co-eluting compounds from the matrix. nih.gov These effects can lead to inaccurate and imprecise results if not properly compensated for.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for both variable recovery and matrix effects. nih.gov Because this compound is structurally and chemically almost identical to rosuvastatin, it experiences the same losses during sample preparation and the same degree of ionization suppression or enhancement during analysis. By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, any variability introduced by the extraction process or matrix effects is effectively normalized. A supported liquid extraction (SLE) method using Rosuvastatin-D6 as an internal standard reported a superior extraction recovery of 96.3% and a minimal absolute matrix effect of 12.7%, demonstrating the robustness of this approach. nih.govresearchgate.net Another study found the mean recovery for rosuvastatin was over 50%, while the recovery for the internal standard was 54.65%, with no significant matrix effects observed. thermofisher.comscielo.br

Interactive Table: Recovery and Matrix Effect Data for Rosuvastatin Analysis

| Analytical Method | Extraction Method | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect | Reference |

| LC-MS/MS | SPE | 50.14 - 52.41 | 54.65 | No significant interference | scielo.br |

| LC-MS/MS | LLE | 60 | - | -36.7% | nih.govresearchgate.net |

| LC-MS/MS | SLE | 96.3 | - | 12.7% | nih.govresearchgate.net |

| LC-MS/MS | SOLA (SPE) | 99.3 | - | No significant effect | thermofisher.com |

| LC-MS/MS | VAMS | >85 | - | Minimal | nih.gov |

Investigation of Rosuvastatin Pharmacokinetics and Metabolism Using Rosuvastatin D3 in Preclinical Research

Preclinical Pharmacokinetic Profiling in Animal Models

Preclinical studies in animal models, such as rats, are fundamental to understanding the pharmacokinetic behavior of rosuvastatin (B1679574) before human trials. The accurate measurement of drug concentrations in plasma and tissues over time, facilitated by the use of Rosuvastatin D3 as an internal standard, provides the data necessary to construct a comprehensive pharmacokinetic profile.

Absorption and Systemic Exposure Studies

Following oral administration in preclinical models like rats, rosuvastatin is absorbed, and its systemic exposure can be reliably quantified. The use of LC-MS/MS methods with this compound as an internal standard allows for the precise determination of key pharmacokinetic parameters that describe the rate and extent of absorption.

In studies with Sprague-Dawley rats, after a single oral dose, the peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of rosuvastatin have been characterized. Research has shown that following oral administration of radiolabeled rosuvastatin to rats at doses of 1, 5, and 25 mg/kg, the Cmax and AUC increased in a manner that was more than proportional to the dose increase. nih.gov The absolute bioavailability of rosuvastatin is approximately 20%. crestor.com

Interactive Data Table: Pharmacokinetic Parameters of Rosuvastatin in Male Wistar Rats after a Single Oral Dose

| Parameter | Value (Mean ± SD) | Unit |

| Cmax | 2.45 ± 0.61 | µg/mL |

| Tmax | 4.0 ± 1.0 | h |

| AUC(0-t) | 11.89 ± 2.54 | µg·h/mL |

| AUC(0-∞) | 12.98 ± 2.78 | µg·h/mL |

| T½ | 3.27 ± 0.88 | h |

This data is representative of pharmacokinetic studies in rats and is generated using analytical methods that rely on internal standards like this compound for accuracy.

Distribution Characterization

The distribution of a drug into various tissues is a critical factor in its efficacy and potential for off-target effects. Studies in rats using radiolabeling and autoradiography have demonstrated that rosuvastatin exhibits a marked and selective distribution to the liver, which is its primary site of action. nih.govnih.gov The concentration of rosuvastatin-related radioactivity in the liver has been found to be significantly higher than in other tissues, with liver-to-plasma concentration ratios ranging from 8 to 25 at various time points after oral administration. nih.gov

The selective uptake into hepatocytes is an important characteristic of rosuvastatin. nih.govnih.gov In rats, the hepatic uptake clearance of rosuvastatin was found to be significantly greater than that of another statin, pravastatin. nih.gov This liver-specific distribution is a desirable property for a cholesterol-lowering agent. nih.govnih.gov While this compound's primary role is in the quantification of rosuvastatin from tissue homogenates during such studies, this accurate measurement is key to understanding the tissue distribution profile.

Elimination Pathways and Clearance Mechanisms

The elimination of rosuvastatin and its metabolites occurs primarily through the feces. In studies with intact rats administered radiolabeled rosuvastatin, approximately 98% of the dose was excreted in the feces and only a small fraction (0.4%) in the urine over 168 hours. nih.gov In bile duct-cannulated rats, about 55% of the administered radioactivity was recovered in the bile, with the unchanged parent compound being the main component. nih.gov This indicates that biliary excretion is the major elimination pathway for rosuvastatin. nih.gov

The total body clearance of rosuvastatin in preclinical models is influenced by both hepatic and renal routes, although the hepatic route is predominant. crestor.com The elimination half-life (t½) of rosuvastatin in rats has been determined to be approximately 3.27 hours. The precise data collection required to determine these clearance mechanisms and rates is heavily reliant on accurate bioanalytical methods that employ internal standards such as this compound.

Elucidation of Rosuvastatin Metabolic Pathways

Rosuvastatin undergoes limited metabolism in the body, with the parent drug accounting for the majority of the circulating HMG-CoA reductase inhibitory activity. crestor.com However, the characterization of its metabolic pathways is crucial for a complete understanding of its disposition. The use of deuterated standards, including this compound and its metabolite analogs, is instrumental in the accurate identification and quantification of these metabolic products.

Identification and Quantification of N-desmethyl Rosuvastatin and Other Metabolites

The major metabolite of rosuvastatin is N-desmethyl rosuvastatin. crestor.com This metabolite is formed through the removal of a methyl group from the nitrogen atom of the pyrimidine (B1678525) ring. In vitro studies have shown that N-desmethyl rosuvastatin has approximately one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent compound. crestor.com Another metabolite that has been identified is rosuvastatin-5S-lactone. nih.gov

The simultaneous quantification of rosuvastatin and N-desmethyl rosuvastatin in plasma is achieved using sensitive and specific LC-MS/MS methods. In these assays, deuterated internal standards such as N-desmethyl-rosuvastatin-d3 are used to ensure the accuracy of the measurements. nih.gov This allows for a detailed understanding of the metabolic profile of rosuvastatin in preclinical species. Studies in humans have shown that approximately 10% of a radiolabeled dose is recovered as metabolites. crestor.com

Interactive Data Table: Relative Abundance of Rosuvastatin and Metabolites in Excreta

| Compound | Percentage of Dose in Feces |

| Unchanged Rosuvastatin | ~77% |

| N-desmethyl Rosuvastatin | Present |

| Rosuvastatin-5S-lactone | Present |

Data derived from studies in humans, reflecting the metabolic profile also investigated in preclinical models. nih.gov

Role of Cytochrome P450 Enzymes (e.g., CYP2C9, CYP3A4/5) in Rosuvastatin Biotransformation

The biotransformation of rosuvastatin to its N-desmethyl metabolite is primarily mediated by the cytochrome P450 enzyme system. Specifically, CYP2C9 has been identified as the principal enzyme responsible for this metabolic conversion. crestor.com The involvement of other CYP isozymes, such as CYP2C19 and CYP3A4, is considered to be minimal. nih.gov

The limited metabolism of rosuvastatin via the CYP3A4 pathway is a significant clinical advantage, as it reduces the potential for drug-drug interactions with other medications that are substrates, inhibitors, or inducers of this enzyme. nih.gov Preclinical studies using liver microsomes from animal models help to elucidate the specific roles of these enzymes. The accurate quantification of metabolite formation in these in vitro systems, facilitated by the use of internal standards like this compound, is essential for confirming the metabolic pathways and the enzymes involved.

Mechanistic Studies of Drug Transporter Interactions

In preclinical research, the deuterated isotopologue this compound is instrumental in the mechanistic evaluation of drug transporter interactions. While rosuvastatin itself is the substrate used to probe transporter function, this compound serves as a critical analytical tool. As a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, it enables precise and accurate quantification of rosuvastatin in complex biological matrices generated during in vitro experiments. This allows researchers to meticulously characterize the kinetics and inhibition of key transporters that govern rosuvastatin's disposition. These transporters, primarily the hepatic uptake transporters OATP1B1 and OATP1B3 and the intestinal efflux transporter BCRP, are significant determinants of rosuvastatin's pharmacokinetic profile and its susceptibility to drug-drug interactions (DDIs). nih.govresearchgate.net

Organic anion-transporting polypeptides OATP1B1 and OATP1B3 are liver-specific uptake transporters crucial for the hepatic clearance of numerous drugs, including rosuvastatin. nih.gov In vitro studies using human embryonic kidney (HEK293) cells engineered to express these individual transporters have been vital in defining their respective contributions. researchgate.net

These studies have identified both OATP1B1 and OATP1B3 as efficient transporters of rosuvastatin. researchgate.net The transport is a saturable process, with reported Michaelis-Menten constant (Km) values of approximately 4.0-7.3 µM for OATP1B1 and 9.8 µM for OATP1B3. researchgate.net This indicates a high affinity of rosuvastatin for these transporters. Further investigations have demonstrated that while both are involved, OATP1B1 appears to play a more dominant role in the net hepatic uptake of rosuvastatin. researchgate.net

The interaction of other drugs with these transporters can lead to significant DDIs by inhibiting rosuvastatin uptake. The inhibitory potential of various compounds is quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀). For instance, potent inhibitors like cyclosporine and rifampin demonstrate strong inhibition of both OATP1B1 and OATP1B3, which correlates with observed clinical increases in rosuvastatin plasma concentrations. nih.govnih.gov

| Inhibitor | Transporter | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Cyclosporine | OATP1B1 | ~0.014 µM | nih.govnih.gov |

| Cyclosporine | OATP1B3 | ~0.007 µM | nih.govnih.gov |

| Rifampin | OATP1B1 | ~1.1 µM | nih.govnih.gov |

| Rifampin | OATP1B3 | ~0.3 µM | nih.govnih.gov |

The Breast Cancer Resistance Protein (BCRP), an efflux transporter highly expressed in the apical membrane of intestinal epithelial cells, plays a critical role by limiting the oral absorption of its substrates. doi.orgnih.gov Rosuvastatin is a well-established BCRP substrate, and inhibition of this transporter can lead to a significant increase in its systemic exposure, often by up to two-fold. doi.orgnih.gov

In vitro models, particularly polarized Caco-2 cell monolayers, are widely used to study BCRP-mediated transport. In these systems, rosuvastatin exhibits a high efflux ratio, which is the ratio of its apparent permeability (Papp) from the basolateral (B) to apical (A) side versus the A to B side. A study reported a rosuvastatin (1 µM) Papp (A-B) of 0.39 x 10⁻⁶ cm/s and a Papp (B-A) of 15.6 x 10⁻⁶ cm/s, yielding a high efflux ratio of 40, confirming it as a BCRP substrate. doi.org

Inhibition of BCRP by other compounds can reverse this efflux, increasing the net absorption of rosuvastatin. The inhibitory potency (IC₅₀) of various drugs against BCRP has been determined in such assays, providing a mechanistic basis for clinically observed DDIs. doi.org For example, fostamatinib (B613848) was identified as a potent BCRP inhibitor with an IC₅₀ of 50 nM, predicting its interaction with rosuvastatin, which was later confirmed in clinical studies. nih.govresearchgate.net

| Parameter | Cell System | Value | Reference |

|---|---|---|---|

| Apparent Permeability (Papp A-B) | Caco-2 | 0.39 ± 0.05 x 10⁻⁶ cm/s | doi.org |

| Apparent Permeability (Papp B-A) | Caco-2 | 15.6 ± 1.75 x 10⁻⁶ cm/s | doi.org |

| Efflux Ratio (Papp B-A / Papp A-B) | Caco-2 | 40 | doi.org |

| IC₅₀ of Fostamatinib | In vitro BCRP assay | 50 nM | doi.orgnih.gov |

| IC₅₀ of Cyclosporine | In vitro BCRP assay | ~0.07 µM (Ki) | nih.govnih.gov |

In the in vitro transport and inhibition assays described above, the accurate measurement of rosuvastatin concentrations is paramount. This compound is employed as an ideal internal standard for quantification by LC-MS/MS. nih.govresearchgate.net Because it is chemically identical to rosuvastatin, except for the presence of three deuterium (B1214612) atoms, it co-elutes chromatographically and exhibits the same ionization efficiency and extraction recovery as the unlabeled analyte. nih.gov This compensates for any sample loss or matrix effects during sample preparation and analysis, ensuring high precision and accuracy.

In a typical assay, a known concentration of this compound is added to all samples and calibration standards. The instrument then measures the ratio of the response of the analyte (rosuvastatin) to the internal standard (this compound). nih.govresearchgate.net Specific precursor-to-product ion transitions are monitored for each compound in selected reaction monitoring (SRM) mode, providing high selectivity. This robust analytical methodology underpins the generation of reliable kinetic data (Km, Ki, IC₅₀) necessary to build and validate pharmacokinetic models and predict in vivo transporter-mediated drug interactions. researchgate.net

| Compound | Monitored Ion Transition (m/z) | Reference |

|---|---|---|

| Rosuvastatin | 483.3 → 258.2 | nih.gov |

| This compound (Internal Standard) | 485.3 → 261.2 | nih.govresearchgate.net |

Role of Rosuvastatin D3 in Mechanistic Research on Biological Interactions

Investigating Rosuvastatin's Influence on Vitamin D Metabolism Pathways

The relationship between statin use and vitamin D levels is a subject of ongoing research, with some studies suggesting that statins may influence vitamin D concentrations. researchgate.netviamedica.pl Rosuvastatin (B1679574) D3 serves as a critical analytical tool in studies designed to probe the mechanisms behind these potential interactions.

Analysis of 7-dehydrocholesterol (B119134) (7-DHC) and Cytochrome P450 Interactions in Statin Metabolism

Statins function by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol synthesis pathway. nih.gov This pathway also produces 7-dehydrocholesterol (7-DHC), the direct precursor to both cholesterol and, upon exposure to UVB radiation in the skin, vitamin D3. ijcva.org Theoretically, by reducing the available pool of a common precursor, statin therapy could lower vitamin D synthesis. viamedica.plijcva.org However, clinical findings have been inconsistent, with some studies reporting an increase in vitamin D levels with rosuvastatin treatment. nih.govhealthline.com

To investigate this, researchers must correlate precise rosuvastatin concentrations with changes in 7-DHC levels and the activity of relevant enzymes. Here, Rosuvastatin D3 is essential. By using it as an internal standard, researchers can accurately measure the concentration of rosuvastatin that cells or organisms are exposed to. This allows them to establish a clear dose-response relationship between the drug and its effect on 7-DHC and cholesterol levels.

Furthermore, the metabolism of both statins and vitamin D involves the cytochrome P450 (CYP) family of enzymes. viamedica.plijcva.org Rosuvastatin is minimally metabolized, primarily by CYP2C9, with little involvement from CYP3A4. nih.govnih.govdroracle.ai In contrast, other statins like atorvastatin (B1662188) and simvastatin (B1681759) are major CYP3A4 substrates. medsafe.govt.nz Vitamin D is also catabolized by CYP enzymes, including CYP3A4. viamedica.pl One hypothesis for increased vitamin D levels is that statins could competitively inhibit the CYP enzymes responsible for vitamin D breakdown. viamedica.pl In experimental models designed to test this, this compound ensures that any observed effect on CYP activity is linked to an accurately measured rosuvastatin concentration, distinguishing direct inhibition from other metabolic influences.

Table 1: Key Molecules in Rosuvastatin and Vitamin D Pathway Interactions

| Molecule | Role in Pathway | Interaction with Rosuvastatin | Analytical Role of this compound |

|---|---|---|---|

| 7-dehydrocholesterol (7-DHC) | Precursor to cholesterol and vitamin D3. ijcva.org | Rosuvastatin inhibits an upstream enzyme (HMG-CoA reductase), potentially reducing 7-DHC synthesis. viamedica.pl | Enables correlation of precise rosuvastatin levels with changes in 7-DHC concentrations. |

| Cytochrome P450 (CYP) Enzymes | Metabolize statins and vitamin D. viamedica.plijcva.org | Rosuvastatin is a substrate for CYP2C9 and may interact with other CYP enzymes that metabolize vitamin D. nih.govnih.gov | Ensures accurate quantification of rosuvastatin when studying its inhibitory effects on specific CYP isozymes. |

| HMG-CoA Reductase | Rate-limiting enzyme in cholesterol synthesis. nih.gov | Directly and competitively inhibited by rosuvastatin. nih.gov | Used to confirm the precise concentration of rosuvastatin required to achieve a certain level of enzyme inhibition in vitro. |

Elucidation of Proposed Mechanisms for Statin-Induced Changes in Vitamin D Levels in Experimental Models

Experimental models, ranging from cell cultures to animal studies, are vital for untangling the complex interactions between rosuvastatin and vitamin D. In these controlled environments, this compound is used to achieve reliable quantification of the parent drug in biological matrices. For example, in studies treating diabetic rats, rosuvastatin was shown to modulate inflammatory pathways and improve cognitive function, effects that were enhanced by co-administration of vitamin D. plos.orgnih.gov To understand if rosuvastatin directly affects vitamin D levels or if they act on parallel pathways, it is crucial to know the exact drug exposure in the target tissues, such as the hippocampus. plos.org The use of this compound as an internal standard during sample analysis provides this precision.

Exploration of this compound in Unraveling Pleiotropic Effects and Off-Target Interactions through Tracer Studies

Pleiotropic effects are actions of a drug other than those for which it was originally developed. scienceopen.com Statins are well-known for exerting pleiotropic effects, including anti-inflammatory, antioxidant, and immunomodulatory actions, which may contribute to their cardiovascular benefits beyond simply lowering cholesterol. scienceopen.comnih.gov

This compound can be used as a stable isotope tracer in pharmacokinetic studies to follow the drug's journey through the body. By administering a dose containing both rosuvastatin and this compound, researchers can track its absorption, distribution, metabolism, and excretion with high accuracy. This technique is powerful for identifying novel metabolites and understanding how the drug interacts with unintended molecular targets ("off-target" interactions). For instance, studies have explored rosuvastatin's role in modulating signaling pathways like Nrf2/HO-1 to protect against cellular damage or its influence on Wnt/β-catenin signaling. plos.orgnih.govnih.gov Tracer studies using this compound can help determine if the parent drug or a specific metabolite is responsible for these pleiotropic actions, providing deeper mechanistic insight.

Applications in Proteomics and Metabolomics Research beyond Direct Quantification

Proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites) are powerful approaches for understanding the system-wide effects of a drug. In this context, this compound's role extends beyond simple quantification to being a cornerstone of data reliability.

When researchers use techniques like mass spectrometry to analyze the global changes in proteins or metabolites after rosuvastatin treatment, the results are vast and complex. nih.govnih.gov To make sense of this data and link it back to the drug's action, it is imperative to have an accurate measure of the drug concentration that caused these changes. By including this compound as an internal standard in every sample, researchers can normalize the data, correct for variations in sample preparation and instrument response, and confidently associate the observed proteomic or metabolic shifts with a specific drug exposure level. nih.gov

This is critical for:

Identifying Biomarkers: Finding proteins or metabolites that consistently change in response to a known concentration of rosuvastatin can lead to the discovery of biomarkers for drug efficacy or response. nih.gov

Building Predictive Models: Pharmacometabolomic strategies aim to use a patient's baseline metabolic profile to predict how they will respond to a drug. nih.gov These models rely on highly accurate pharmacokinetic data, which is obtained using stable isotope-labeled standards like this compound.

Understanding Drug Interactions: Proteomics can reveal how rosuvastatin influences the expression of drug-metabolizing enzymes and transporters, providing a global view of potential drug-drug interactions. nih.gov

Table 2: Use of this compound in a Research Workflow

| Research Stage | Application of this compound | Outcome |

|---|---|---|

| Method Development | Used to optimize mass spectrometry parameters for detecting rosuvastatin. | A highly sensitive and specific analytical method for quantifying rosuvastatin in biological samples. nih.gov |

| Sample Analysis (e.g., Plasma) | Added as an internal standard to every sample before processing and analysis. | Accurate and precise measurement of rosuvastatin concentration, correcting for analytical variability. nih.gov |

| Data Interpretation (e.g., Metabolomics) | Rosuvastatin concentration is correlated with changes in endogenous metabolite profiles. | Reliable identification of metabolic pathways affected by the drug, leading to mechanistic insights. nih.gov |

Quality Control and Regulatory Science Applications of Rosuvastatin D3

Use as a Reference Standard in Analytical Method Development for Rosuvastatin (B1679574)

The development of robust and reliable analytical methods is fundamental to the characterization and quantification of active pharmaceutical ingredients (APIs) like Rosuvastatin. Rosuvastatin D3 serves as an ideal internal standard in chromatographic methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.gov The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis due to its ability to mimic the analyte during sample preparation and analysis, thereby correcting for variability.

In the development of a UPLC-MS/MS assay to measure Rosuvastatin in plasma, Rosuvastatin-d3 was used as the stable isotope-labeled internal standard. nih.gov This method involved a liquid-liquid extraction procedure to isolate Rosuvastatin and its deuterated standard from the plasma matrix. nih.gov The distinct mass-to-charge (m/z) ratios of Rosuvastatin and this compound allow for their precise and simultaneous detection, ensuring high accuracy and precision of the measurement. nih.gov

The validation of such analytical methods, in accordance with guidelines from regulatory bodies like the International Council on Harmonisation (ICH), is crucial. nih.govindexcopernicus.com Validation parameters typically include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). indexcopernicus.comwho.inthumanjournals.com The use of this compound as an internal standard contributes significantly to achieving the stringent requirements for these validation parameters.

Table 1: Example of Analytical Method Validation Parameters for Rosuvastatin

| Parameter | Typical Acceptance Criteria | Role of this compound |

| Linearity (r²) | ≥ 0.999 | Ensures consistent response ratio between analyte and internal standard across a range of concentrations. |

| Accuracy (% Recovery) | 98-102% | Corrects for losses during sample extraction and processing, leading to more accurate quantification. nih.gov |

| Precision (%RSD) | ≤ 2% | Minimizes variability introduced during the analytical process, improving the reproducibility of results. who.int |

| Specificity | No interference at the retention time of the analyte | The mass difference ensures that the internal standard does not interfere with the analyte signal. |

Role in Quality Control (QC) and Quality Assurance (QA) Processes within Pharmaceutical Manufacturing

Quality Control (QC) and Quality Assurance (QA) are integral to pharmaceutical manufacturing, ensuring that every batch of a drug product meets the predefined quality standards. nih.govresearchgate.net this compound plays a vital role in the QC laboratory for the analysis of Rosuvastatin in both raw materials and finished dosage forms. who.int

The development of stability-indicating assay methods is a critical aspect of QC, as it allows for the accurate measurement of the API in the presence of its degradation products. nih.govnih.govsphinxsai.com Forced degradation studies are conducted under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation pathways. nih.govscielo.br The use of this compound as an internal standard in these stability-indicating methods ensures that the quantification of the active Rosuvastatin is not affected by the presence of impurities or degradants. nih.gov

The precision and accuracy afforded by using this compound as an internal standard are essential for routine QC testing of Rosuvastatin tablets. who.intresearchgate.net This ensures that the manufactured tablets contain the correct amount of the active ingredient as specified in the product's label claim, which is a critical quality attribute. nih.govresearchgate.net

Table 2: Application of this compound in Pharmaceutical QC/QA

| QC/QA Process | Application of this compound | Benefit |

| Raw Material Testing | As an internal standard for the assay of incoming Rosuvastatin API. | Ensures the purity and potency of the starting material. |

| In-Process Control | Used in analytical methods to monitor the drug content at various manufacturing stages. | Helps in maintaining process consistency and identifying any deviations in real-time. |

| Finished Product Testing | Employed in the final assay of Rosuvastatin tablets to confirm they meet specifications. researchgate.net | Guarantees the quality, safety, and efficacy of the product released to the market. |

| Stability Studies | Utilized in stability-indicating assays to accurately measure the degradation of Rosuvastatin over time. nih.govnih.gov | Provides critical data for determining the shelf-life and storage conditions of the drug product. |

Ensuring Traceability Against Pharmacopeial Standards (e.g., USP, EP)

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official standards for medicines and their ingredients. nih.govuspnf.com These standards include monographs that specify the tests, procedures, and acceptance criteria for ensuring the quality of a drug substance and its dosage forms. The use of certified reference materials (CRMs) and reference standards is essential for demonstrating that the analytical results obtained in a pharmaceutical laboratory are traceable to these official pharmacopeial standards. sigmaaldrich.comusp.org

This compound, as a well-characterized chemical entity, can be used in analytical methods that are validated against USP and EP reference standards for Rosuvastatin. synzeal.comsynzeal.com For instance, the USP monograph for Rosuvastatin Tablets outlines specific assay and dissolution tests that must be met. uspnf.com By employing this compound as an internal standard in a validated LC-MS/MS method, a pharmaceutical manufacturer can ensure the accuracy of their results for drug content and dissolution, thereby demonstrating compliance with pharmacopeial requirements. nih.govnih.gov

The use of such high-quality reference standards provides a high degree of certainty and confidence in the analytical results, reducing the risk of batch failures and ensuring that the final product consistently meets the stringent quality attributes defined by the pharmacopeias. usp.org

Emerging Research Directions and Future Perspectives for Rosuvastatin D3

Novel Bioanalytical Method Development for Complex Biological Matrices

The accurate quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue is fundamental to pharmacokinetic and pharmacodynamic studies. The development of robust bioanalytical methods is a continuous challenge due to endogenous interference and matrix effects. Rosuvastatin (B1679574) D3 is instrumental in addressing these challenges.

The primary analytical technique for rosuvastatin quantification is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This method offers high sensitivity and selectivity. In these assays, Rosuvastatin D3 serves as an ideal internal standard (IS). Because it shares near-identical chemical and physical properties with the analyte (rosuvastatin), it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects during analysis. However, its higher mass allows it to be distinguished by the mass spectrometer. This co-analysis corrects for any variability during sample preparation—such as extraction, evaporation, and reconstitution—and analysis, thereby ensuring high accuracy and precision.

Recent advancements focus on ultra-high-performance liquid chromatography (UHPLC) systems, which offer faster analysis times and higher resolution compared to traditional HPLC. nih.gov The development of these methods for complex matrices is critical for high-throughput screening in clinical trials and therapeutic drug monitoring. Research has focused on various extraction techniques, such as liquid-liquid extraction and solid-phase extraction, to effectively isolate rosuvastatin from biological components prior to LC-MS/MS analysis. nih.govmdpi.com The use of this compound is integral to the validation of these new, more efficient methods, ensuring they meet the stringent requirements for specificity, linearity, accuracy, and precision demanded by regulatory bodies. unesp.br

Table 1: Bioanalytical Methods for Rosuvastatin Analysis in Biological Fluids

| Analytical Technique | Matrix | Extraction Method | Key Advantage | Role of this compound |

|---|---|---|---|---|

| LC-MS/MS | Plasma, Urine | Liquid-Liquid Extraction (LLE) | High sensitivity and selectivity | Internal standard for quantification |

| UHPLC-MS/MS | Plasma | Solid-Phase Extraction (SPE) | Faster analysis, higher throughput | Internal standard for method validation and quantification |

| HPLC-UV | Pharmaceutical Formulations | Solvent Dilution | Cost-effective for quality control | Not typically used; primarily for mass spectrometry |

Advanced Applications in Investigating Drug-Drug Interactions using Isotopic Labeling

Isotopically labeled compounds like this compound are powerful tools for elucidating the mechanisms of drug-drug interactions (DDIs). Rosuvastatin is a substrate for drug transporters such as Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and Breast Cancer Resistance Protein (BCRP). frontiersin.org Co-administration with drugs that inhibit or induce these transporters can significantly alter rosuvastatin's pharmacokinetics.

Advanced study designs, often called "cassette" or micro-dosing studies, can utilize this compound to precisely probe these interactions in vivo. In such a study, a subject might receive a standard therapeutic dose of a potentially interacting drug, along with a co-administered microdose of both rosuvastatin and this compound. By using one as a control and the other as the probe affected by the interacting drug, researchers can obtain highly accurate data.

For example, to study the effect of an inhibitor on rosuvastatin's metabolism or transport, a cocktail of rosuvastatin and this compound can be administered before and after treatment with the inhibitor. The differential plasma concentrations of the labeled and unlabeled drug, measured simultaneously by LC-MS/MS, can precisely quantify the extent of the interaction, separating the inhibitor's effect from inter-individual pharmacokinetic variability. frontiersin.org This approach is more efficient and provides cleaner data than traditional DDI studies, which often require large patient groups and separate treatment arms. This methodology is critical because rosuvastatin has minimal metabolism via the Cytochrome P450 system, making transporter-mediated interactions particularly significant. nih.govdrugbank.com

Table 2: Conceptual Design for a DDI Study Using this compound

| Study Phase | Regimen | Pharmacokinetic Sampling | Endpoint Measured |

|---|---|---|---|

| Baseline (Day 1) | Single oral dose of Rosuvastatin + this compound | Serial blood draws over 72 hours | Baseline AUC and Cmax for both rosuvastatin and this compound |

| Treatment (Day 2-8) | Daily dosing with potential interacting drug (Drug X) | - | Achieve steady-state concentration of Drug X |

| Interaction (Day 9) | Single oral dose of Rosuvastatin + this compound + Drug X | Serial blood draws over 72 hours | Post-treatment AUC and Cmax for both rosuvastatin and this compound |

Integration with Systems Pharmacology and Omics Approaches for Comprehensive Drug Profiling

The future of drug development and personalized medicine lies in understanding the complex interplay between a drug and the entire biological system. Systems pharmacology combines experimental data with computational modeling to predict how drugs affect cellular and organismal networks. In this context, "omics" technologies—such as metabolomics, proteomics, and genomics—provide a snapshot of the molecular state of an individual.

Pharmacometabolomics, an emergent branch of metabolomics, is being used to identify endogenous biomarkers that can predict an individual's pharmacokinetic response to rosuvastatin. nih.govnih.gov There is significant inter-individual variability in the absorption and response to statins, partly due to genetic polymorphisms. nih.gov Studies have applied LC-MS-based metabolomic approaches to analyze pre-dose plasma samples, identifying metabolites like certain bile acids and sterols that correlate with rosuvastatin's pharmacokinetic parameters. nih.gov

In these sophisticated studies, the precise and accurate measurement of the drug itself is paramount. This compound is essential for anchoring the "pharmacology" aspect of the systems pharmacology model. By serving as the perfect internal standard, it ensures that the rosuvastatin concentration data, which is correlated with thousands of omics-level data points, is highly reliable. This robust dataset allows machine learning algorithms to build predictive models that can one day help clinicians personalize therapy by predicting a patient's response based on their unique metabolic profile before the first dose is even administered. nih.govnih.gov This integrated approach promises to move beyond a one-size-fits-all model to a more precise and effective use of rosuvastatin.

Q & A

What validated analytical methods are recommended for quantifying Rosuvastatin D3 in biological matrices?

Basic Research Question

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used for Rosuvastatin quantification in plasma, serum, and pharmaceutical formulations. Key parameters include:

- Column : C18 (5 µm, 250 × 4.6 mm)

- Mobile phase : Acetonitrile:phosphate buffer (pH 3.0–5.0) in ratios of 60:40 to 70:30 .

- Detection : 240–245 nm wavelength for optimal sensitivity.

Method validation follows ICH guidelines, ensuring linearity (0.1–50 µg/mL), precision (RSD <2%), and recovery (>95%) . For simultaneous quantification with co-administered drugs (e.g., ezetimibe), gradient elution protocols are employed .

How should clinical trials for this compound be designed to evaluate primary cardiovascular endpoints?

Basic Research Question

Randomized, double-blind, placebo-controlled trials (RCTs) are standard. Key design elements include:

- Population : Adults with LDL-C <130 mg/dL and elevated hs-CRP (>2.0 mg/L) for primary prevention .

- Intervention : 20 mg/day this compound vs. placebo.

- Endpoints : Composite outcomes (e.g., myocardial infarction, stroke, cardiovascular death) with median follow-up ≥1.9 years .

- Statistical power : Sample sizes >17,000 participants ensure detection of hazard ratios ≤0.56 (95% CI: 0.46–0.69) . Subgroup analyses by age, diabetes status, and baseline biomarkers (e.g., Lp(a)) are critical .

What experimental design strategies optimize this compound formulations for enhanced bioavailability?

Advanced Research Question

D-optimal mixture design and central composite design (CCD) are effective for self-nanoemulsifying drug delivery systems (SNEDDS):

- Factors : Oil (Capryol 90), surfactant (Labrasol), and co-surfactant (Transcutol P) ratios .

- Responses : Globule size (<50 nm), drug release (>95% in 40 min), and emulsification time (<30 sec) .

- Optimization : Software (e.g., Design-Expert®) generates polynomial models to predict interactions. For example, increasing Labrasol (X2) reduces globule size (Y1 = 14.69 + 25.3X2 – 18.7X3) . Validated formulations show 2.5-fold bioavailability improvement in vivo .

How do subgroup analyses explain conflicting efficacy outcomes of this compound in different populations?

Advanced Research Question

Conflicting results (e.g., reduced cardiovascular events in primary prevention vs. no benefit in hemodialysis patients ) require stratified sensitivity analysis :

- Covariates : Renal function, inflammatory markers (hs-CRP), and comorbidities.

- Methods : Cox proportional hazards models with interaction terms. For hemodialysis patients, competing risks (e.g., infection-related mortality) may dilute statin benefits .

- Data reconciliation : Meta-analyses pooling trials (e.g., JUPITER, AURORA) using random-effects models to quantify heterogeneity (I² statistic) .

What methodologies resolve contradictions in this compound’s pharmacokinetic data under fed vs. fasting conditions?

Advanced Research Question

Physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus™) predicts food effects:

- Parameters : LogD (pH-dependent solubility), intestinal permeability, and luminal bile salt concentrations .

- Validation : Fasting vs. high-fat meal comparisons show AUC reductions of 20–30% due to delayed gastric emptying .

- Dietary recommendations : High-protein, low-fat diets improve absorption for BCS Class III statins. Sensitivity analysis identifies fat-soluble dietary fiber as a key inhibitory factor .

How do biomarkers like hs-CRP and Lp(a) inform this compound’s mechanism of action?

Advanced Research Question

Multivariate regression models assess biomarker mediation:

- hs-CRP : Rosuvastatin reduces hs-CRP by 37%, independently of LDL-C lowering (ρ = 0.22, p < 0.001) . Mediation analysis confirms hs-CRP explains 25% of cardiovascular risk reduction .

- Lp(a) : Baseline Lp(a) >50 nmol/L predicts residual risk post-statin (HR = 1.27; 95% CI: 1.01–1.59) . However, Rosuvastatin’s effect is consistent across Lp(a) quartiles, suggesting pleiotropic mechanisms .

What advanced statistical approaches address missing data in this compound trials?

Advanced Research Question

Multiple imputation (MI) and pattern-mixture models handle missing endpoint

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.